molecular formula C14H17NO5 B1393545 (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid CAS No. 1105051-89-5

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

Cat. No.: B1393545
CAS No.: 1105051-89-5
M. Wt: 279.29 g/mol
InChI Key: KBPKRXAQQHHLFI-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is a complex organic compound featuring a benzodioxin ring fused with an amino acid derivative

Scientific Research Applications

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Enzymatic synthesis using engineered enzymes, such as Candida antarctica lipase B, has been explored to achieve high enantioselectivity and efficiency . This method is particularly advantageous for producing chiral compounds with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and amino acid conjugates, such as:

  • 2,3-dihydro-1,4-benzodioxane
  • N-substituted benzodioxin derivatives
  • Benzofuran derivatives

Uniqueness

What sets (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid apart is its specific combination of a benzodioxin ring with an amino acid derivative, providing unique structural and functional properties. This combination enhances its potential for selective interactions with biological targets and its versatility in chemical synthesis .

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKRXAQQHHLFI-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

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